2-Chloro-4-cyanopyridine
Overview
Description
Synthesis Analysis 2-Chloro-4-cyanopyridine is a compound involved in various synthesis processes and chemical reactions. The synthesis of 2-chloro-4-cyanopyridine derivatives has been explored through different chemical pathways. For instance, an unexpected synthesis pathway resulted in 3-chloro-4-cyanopyridine when 4-cyanopyridine N-oxide reacted with phosphorus oxychloride/phosphorus pentachloride, highlighting the complexity and variability of synthesizing chloro-cyanopyridine derivatives (Rokach & Girard, 1978). Moreover, green synthesis approaches have been developed, indicating a shift towards more sustainable chemical processes (Li Shu-jing, 2013).
Molecular Structure Analysis The molecular structure of 2-chloro-4-cyanopyridine derivatives is critical for understanding their reactivity and properties. Crystallographic studies provide insights into the spatial arrangement of atoms within these molecules, elucidating their structural characteristics. For example, the synthesis, X-ray structures, and magnetic properties of linear chain 4-cyanopyridine compounds have been extensively studied, offering a glimpse into the intricate arrangements and interactions at the molecular level (Wanru Zhang et al., 1997).
Chemical Reactions and Properties 2-Chloro-4-cyanopyridine undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. Nucleophilic substitution reactions are prevalent, where the chlorine atom in 2-chloro-3-cyanopyridines is replaced by different nucleophiles to yield various aminopyridines, showcasing the compound's reactivity and potential for generating diverse chemical structures (Z. A. Bomika et al., 1976).
Physical Properties Analysis The physical properties of 2-chloro-4-cyanopyridine derivatives, such as solubility, melting point, and boiling point, are essential for their application in various fields of chemistry. These properties depend on the molecular structure and substituents present in the compound. Understanding these physical characteristics is crucial for optimizing conditions in synthetic pathways and applications (H. M. Manohara et al., 2019).
Chemical Properties Analysis The chemical properties of 2-chloro-4-cyanopyridine, including reactivity, stability, and interactions with other compounds, are influenced by its functional groups and molecular structure. Studies focusing on the synthesis, optical, and electrochemical properties of cyanopyridine derivatives have shed light on the potential applications of these compounds in optoelectronic materials, highlighting their significance in materials science and technology (H. M. Manohara et al., 2019).
Scientific Research Applications
Nucleophilic Substitution Reactions :
- 2-Chloro-3-cyanopyridines are effectively replaced by primary and secondary aliphatic amines and heterocyclic amines to yield 2-aminopyridines. They also react with hydrazine hydrate and sodium azide to give hydrazinopyridines, pyridopyrazoles, azidopyridines, and pyridotetrazoles (Bomika et al., 1976).
Synthesis of Chloro-Cyanopyridine :
- An efficient synthesis of 3-chloro-4-cyanopyridine is achieved through the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride. This process contradicts expectations of chlorination in the 2-position, suggesting novel mechanistic pathways (Rokach & Girard, 1978).
Regioselective Reactions with Alcohols :
- 2-Chloro-6-cyanopyridine's reaction with aliphatic mono- and di-alcohols yields different products depending on the conditions. The product distribution is suggested to be determined by the stability of an imidate anion intermediate (Elman, 1985).
Ruthenium(II) Complexes Synthesis :
- Heteroleptic and homoleptic ruthenium(II) complexes of 4'-cyano-2,2':6',2' '-terpyridine are synthesized. The cyano group's introduction significantly alters the photophysical, redox properties, and excited-state lifetime of these complexes (Wang et al., 2005).
Biological Conversion to 2-Chloronicotinic Acid :
- A strain of Rhodococcus erythropolis ZJB-09149 converts 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a key precursor in synthesizing pesticides and medicines. This biotransformation is mediated by nitrile hydratase and amidase expressed in the organism (Jin et al., 2011).
Nucleophilic Replacements in Pyridinium Salts :
- 1-Alkyl-4-cyanopyridinium salts undergo nucleophilic replacement by hydrazine or aliphatic amines. During the quaternisation of 2-chloro-4-cyanopyridine with methyl iodide, a halogen exchange occurs (Landquist, 1976).
Organic Catalytic Reactions :
- The hydrolysis of 2-cyanopyridine in the presence of nickel or copper oxide yields chelate compounds, demonstrating its utility in catalysis. This contrasts with 3- or 4-cyanopyridine, which only affords free amide (Sakai et al., 1967).
Safety And Hazards
properties
IUPAC Name |
2-chloropyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBTPFMCTXCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340938 | |
Record name | 2-Chloro-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-cyanopyridine | |
CAS RN |
33252-30-1 | |
Record name | 2-Chloro-4-cyanopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33252-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-pyridinecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-pyridinecarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S8C7U4ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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